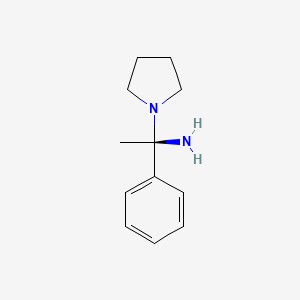
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include a phenyl group attached to a pyrrolidine ring via an ethanamine chain. Its stereochemistry, denoted by the (S)-configuration, plays a crucial role in its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetonitrile and pyrrolidine.
Formation of Intermediate: The initial step involves the reaction of phenylacetonitrile with pyrrolidine under basic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE.
Industrial Production Methods
In an industrial setting, the production of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as catalytic hydrogenation and chiral resolution to achieve the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various physiological effects. The pathways involved may include the inhibition or activation of specific enzymes, altering neurotransmitter levels, and affecting signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE: The enantiomer of the compound with different stereochemistry.
Phenylpyrrolidine derivatives: Compounds with similar structural motifs but varying functional groups.
Uniqueness
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE is unique due to its specific (S)-configuration, which imparts distinct biological activity compared to its ®-enantiomer. This stereochemistry is crucial for its interaction with molecular targets, making it a valuable compound in research and therapeutic applications.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
BDHVAROEPHSXEN-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@](C1=CC=CC=C1)(N)N2CCCC2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)(N)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
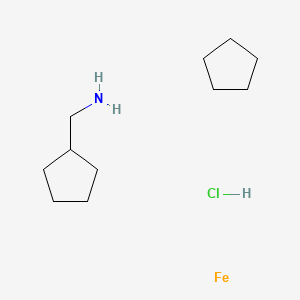
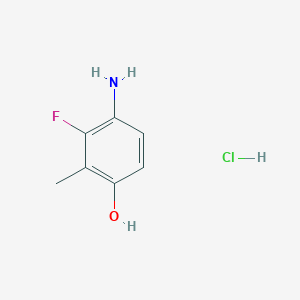
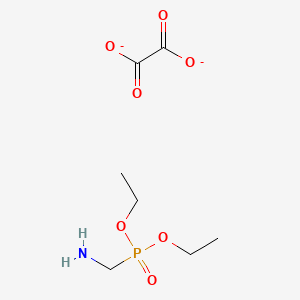

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
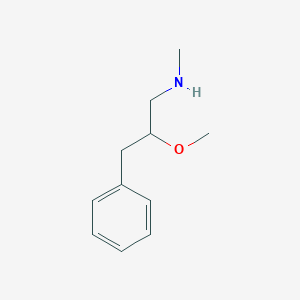



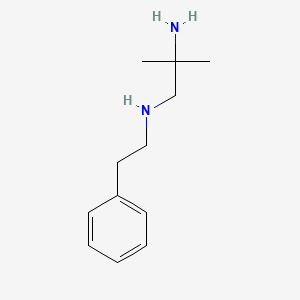
![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)
